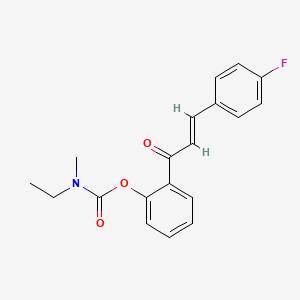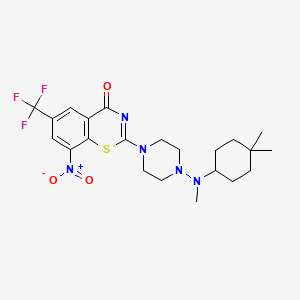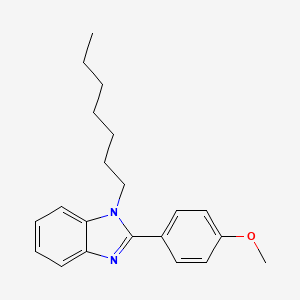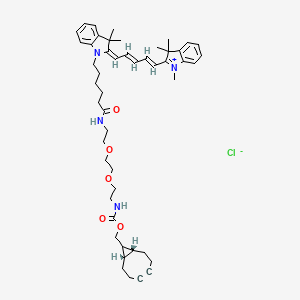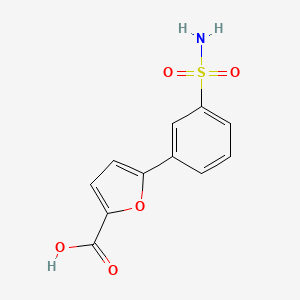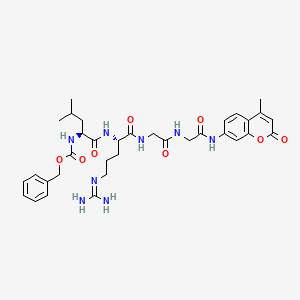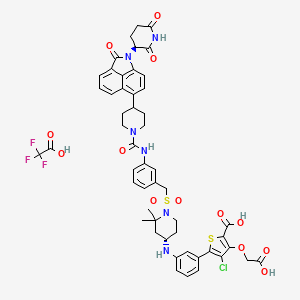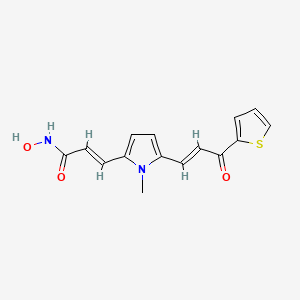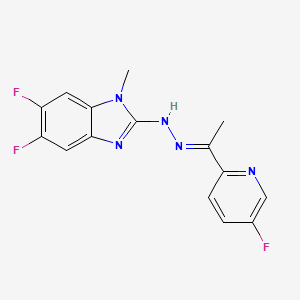
Src-3-IN-2
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Src-3-IN-2 involves multiple steps, including the formation of key intermediates and their subsequent reactions under controlled conditions. The exact synthetic route and reaction conditions are proprietary and detailed in specific research publications .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve scaling up the laboratory synthesis procedures while ensuring consistency, purity, and yield. This typically includes optimizing reaction conditions, using high-quality reagents, and employing advanced purification techniques .
Analyse Chemischer Reaktionen
Types of Reactions
Src-3-IN-2 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions vary depending on the specific reaction but generally involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce various substituted analogs of this compound .
Wissenschaftliche Forschungsanwendungen
Src-3-IN-2 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the role of SRC-3 in various chemical processes.
Biology: Investigated for its effects on cellular processes and signaling pathways.
Medicine: Explored for its potential therapeutic applications in cancer treatment, particularly in inhibiting tumor growth and progression.
Industry: Utilized in the development of new drugs and therapeutic agents
Wirkmechanismus
Src-3-IN-2 exerts its effects by inhibiting the activity of steroid receptor coactivator 3 (SRC-3). This inhibition disrupts the transcriptional activity of nuclear receptors and other transcription factors regulated by SRC-3. The molecular targets and pathways involved include the estrogen receptor signaling pathway and various growth factor signaling cascades .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to Src-3-IN-2 include:
Gossypol: A small molecule inhibitor of SRC-1 and SRC-3.
SRC-1 Inhibitors: Compounds that inhibit the activity of steroid receptor coactivator 1 (SRC-1).
Other SRC-3 Inhibitors: Various other molecules developed to inhibit SRC-3 activity
Uniqueness
This compound is unique due to its high specificity and potency as an SRC-3 inhibitor. It has shown significant antitumor activity and has been extensively studied for its potential therapeutic applications in cancer treatment .
Eigenschaften
Molekularformel |
C15H12F3N5 |
|---|---|
Molekulargewicht |
319.28 g/mol |
IUPAC-Name |
5,6-difluoro-N-[(E)-1-(5-fluoropyridin-2-yl)ethylideneamino]-1-methylbenzimidazol-2-amine |
InChI |
InChI=1S/C15H12F3N5/c1-8(12-4-3-9(16)7-19-12)21-22-15-20-13-5-10(17)11(18)6-14(13)23(15)2/h3-7H,1-2H3,(H,20,22)/b21-8+ |
InChI-Schlüssel |
QPBNFTTUAKVEKN-ODCIPOBUSA-N |
Isomerische SMILES |
C/C(=N\NC1=NC2=CC(=C(C=C2N1C)F)F)/C3=NC=C(C=C3)F |
Kanonische SMILES |
CC(=NNC1=NC2=CC(=C(C=C2N1C)F)F)C3=NC=C(C=C3)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



